molecular formula C14H22N4O4 B8062265 n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate

n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate

Cat. No.: B8062265
M. Wt: 310.35 g/mol
InChI Key: QBPDPQWXXJBMRA-UHFFFAOYSA-N
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Description

n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methylpiperazine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate typically involves a multi-step process. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the methylpiperazine group. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.

    Preparation of Pyridine Derivative: The pyridine ring is often synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Introduction of Methylpiperazine Group: This step involves the reaction of the pyridine derivative with 4-methylpiperazine under controlled conditions, typically using a catalyst to facilitate the reaction.

    Formation of Oxalate Salt: The final compound is treated with oxalic acid to form the oxalate salt, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methylpiperazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperazine: A simpler analog with similar structural features but different biological activities.

    Pyridine Derivatives: Compounds with similar pyridine rings but different substituents, leading to varied properties and applications.

Uniqueness

n-Methyl-1-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine oxalate is unique due to its combination of a pyridine ring and a methylpiperazine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-1-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.C2H2O4/c1-13-10-11-4-3-5-14-12(11)16-8-6-15(2)7-9-16;3-1(4)2(5)6/h3-5,13H,6-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPDPQWXXJBMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CC=C1)N2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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